molecular formula C7H10O2 B8783093 Prop-2-en-1-yl but-3-enoate CAS No. 1745-31-9

Prop-2-en-1-yl but-3-enoate

Cat. No. B8783093
CAS RN: 1745-31-9
M. Wt: 126.15 g/mol
InChI Key: AAKKKMOPCAFJCX-UHFFFAOYSA-N
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Patent
US04140865

Procedure details

A 1 liter shaking autoclave made of stainless steel was charged with 1 mol (100 grams) of allyl acetate, 0.5 gram RhCl3 . 3 H2O, 1 gram Ni(CO)4 and 18 grams of water, the autoclave was pressurized with 145 atm/g carbon monoxide and the mixture heated at 138 - 140° C. After a time of reaction of 7 hours the reaction was interrupted and the mixture analyzed. 98 grams of reaction mixture were obtained containing about 15% of vinyl acetic acid. Diallyl ether and vinyl acetic acid allyl ester were not formed. Besides acetic acid the mixture further contained the unreacted allyl acetate, small amounts of allyl alcohol, a little propionaldehyde and high boiling constituents.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
RhCl3
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ni(CO)4
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
18 g
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]=[CH2:7])(=O)[CH3:2].[C]=O.[CH:10]([CH2:12][C:13]([OH:15])=[O:14])=[CH2:11]>O>[CH2:1]([O:4][CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:10].[CH2:7]([O:14][C:13](=[O:15])[CH2:12][CH:10]=[CH2:11])[CH:6]=[CH2:5] |^3:7|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)OCC=C
Name
RhCl3
Quantity
0.5 g
Type
reactant
Smiles
Step Three
Name
Ni(CO)4
Quantity
1 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)CC(=O)O
Step Six
Name
Quantity
18 g
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
A 1 liter shaking autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 138 - 140° C
CUSTOM
Type
CUSTOM
Details
After a time of reaction of 7 hours the reaction
Duration
7 h
CUSTOM
Type
CUSTOM
Details
98 grams of reaction mixture
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OCC=C
Name
Type
product
Smiles
C(C=C)OC(CC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04140865

Procedure details

A 1 liter shaking autoclave made of stainless steel was charged with 1 mol (100 grams) of allyl acetate, 0.5 gram RhCl3 . 3 H2O, 1 gram Ni(CO)4 and 18 grams of water, the autoclave was pressurized with 145 atm/g carbon monoxide and the mixture heated at 138 - 140° C. After a time of reaction of 7 hours the reaction was interrupted and the mixture analyzed. 98 grams of reaction mixture were obtained containing about 15% of vinyl acetic acid. Diallyl ether and vinyl acetic acid allyl ester were not formed. Besides acetic acid the mixture further contained the unreacted allyl acetate, small amounts of allyl alcohol, a little propionaldehyde and high boiling constituents.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
RhCl3
Quantity
0.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ni(CO)4
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
18 g
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH:6]=[CH2:7])(=O)[CH3:2].[C]=O.[CH:10]([CH2:12][C:13]([OH:15])=[O:14])=[CH2:11]>O>[CH2:1]([O:4][CH2:5][CH:6]=[CH2:7])[CH:2]=[CH2:10].[CH2:7]([O:14][C:13](=[O:15])[CH2:12][CH:10]=[CH2:11])[CH:6]=[CH2:5] |^3:7|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)OCC=C
Name
RhCl3
Quantity
0.5 g
Type
reactant
Smiles
Step Three
Name
Ni(CO)4
Quantity
1 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)CC(=O)O
Step Six
Name
Quantity
18 g
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
A 1 liter shaking autoclave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 138 - 140° C
CUSTOM
Type
CUSTOM
Details
After a time of reaction of 7 hours the reaction
Duration
7 h
CUSTOM
Type
CUSTOM
Details
98 grams of reaction mixture
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OCC=C
Name
Type
product
Smiles
C(C=C)OC(CC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.